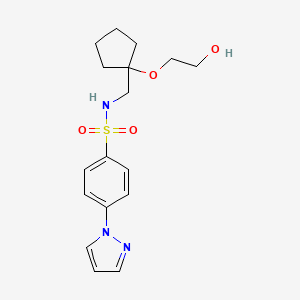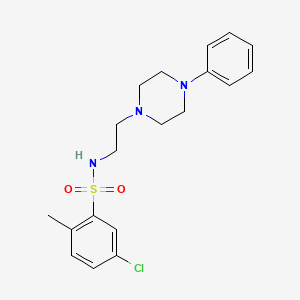
1-Cyclopentyl-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentyl-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea, also known as CPI-637, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of the bromodomain and extraterminal domain (BET) family of proteins, which play a critical role in regulating gene expression. In
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of carbocyclic analogs of uracil nucleosides through the treatment of hydroxyl derivatives with specific isocyanates has been investigated, highlighting methods to create compounds with potential biological activities, though without demonstrating efficacy in preliminary biological tests (Shealy & O'dell, 1976). Similarly, the synthesis of ureas from carboxylic acids via ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been shown, offering a route to produce ureas without racemization and highlighting an environmentally friendly and cost-effective method (Thalluri, Manne, Dev, & Mandal, 2014).
Applications in Materials Science
Research into poly(amino urea urethane)-based block copolymers demonstrates their potential as injectable pH/temperature-sensitive hydrogels for protein carriers. This innovative material exhibits sol-gel phase transitions under physiological conditions and is biocompatible, suggesting uses in biomedical applications (Huynh, Nguyen, Kang, & Lee, 2012).
Corrosion Inhibition
The efficacy of 1,3,5-triazinyl urea derivatives in corrosion inhibition for mild steel in acidic conditions has been studied, indicating that these compounds can efficiently protect against corrosion through the formation of a protective layer on the metal surface. This research suggests applications in the maintenance of industrial and infrastructure materials (Mistry, Patel, Patel, & Jauhari, 2011).
Mechanistic Insights and Chemical Interactions
Studies on the mechanism of amide formation by carbodiimide in aqueous media provide valuable insights into bioconjugation processes, crucial for developing drug delivery systems and biochemical research tools. This work underscores the importance of understanding chemical interactions for optimizing synthetic pathways in biological and pharmaceutical applications (Nakajima & Ikada, 1995).
Propriétés
IUPAC Name |
1-cyclopentyl-3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-13-6-8-14(9-7-13)16(22-11-10-20)12-18-17(21)19-15-4-2-3-5-15/h6-9,15-16,20H,2-5,10-12H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROSUUFFRBRAIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)NC2CCCC2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2970970.png)


![N-(6-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2970975.png)
![(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2970980.png)
![3-Chloro-2-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2970981.png)
![2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2970983.png)


![5-Chloro-2-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2970986.png)
![8-(2-((3-chlorophenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2970989.png)

![4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzamide](/img/structure/B2970991.png)